molecular formula C12H17NO3 B12601647 Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester CAS No. 918311-72-5

Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester

Cat. No.: B12601647
CAS No.: 918311-72-5
M. Wt: 223.27 g/mol
InChI Key: WERHGBDDFUCAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester is a chemical compound with the molecular formula C12H17NO3. It is a derivative of carbamic acid and is characterized by the presence of a butyl ester group and a hydroxymethylphenyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester typically involves the reaction of 4-(hydroxymethyl)aniline with butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. It can also modify proteins by reacting with amino acid residues, leading to changes in protein function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, methyl ester
  • Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, ethyl ester

Uniqueness

Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. The butyl ester group provides increased hydrophobicity compared to shorter alkyl esters, which can influence its solubility and interaction with biological targets .

Properties

CAS No.

918311-72-5

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

butyl N-[4-(hydroxymethyl)phenyl]carbamate

InChI

InChI=1S/C12H17NO3/c1-2-3-8-16-12(15)13-11-6-4-10(9-14)5-7-11/h4-7,14H,2-3,8-9H2,1H3,(H,13,15)

InChI Key

WERHGBDDFUCAGF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.